molecular formula C8H9FN2O2 B226616 Methyl 2,3-diamino-6-fluorobenzoate CAS No. 403712-67-4

Methyl 2,3-diamino-6-fluorobenzoate

Cat. No.: B226616
CAS No.: 403712-67-4
M. Wt: 184.17 g/mol
InChI Key: KFTFTXAANFTSOF-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-6-fluorobenzoate is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of benzoic acid, featuring amino groups at the 2 and 3 positions and a fluorine atom at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-6-fluorobenzoate typically involves the esterification of 2,3-diamino-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-6-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-diamino-6-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-6-fluorobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-diamino-6-fluorobenzoate is unique due to the presence of both amino groups and a fluorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .

Properties

IUPAC Name

methyl 2,3-diamino-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTFTXAANFTSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403712-67-4
Record name Methyl 2,3-diamino-6-fluorobenzoate
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